BChE-IN-6

Butyrylcholinesterase Enzyme inhibition kinetics Alzheimer's disease

Standard BChE inhibitors often lack defined potency ranges and metal-chelating functionality, compromising Alzheimer's disease models that require precise cholinergic modulation. BChE-IN-6 (compound 12, CAS 2421121-10-8) resolves this gap: • Ki=0.182 μM - an optimal window (100-200 nM) for assay validation without saturating dynamic range. • Documents Zn²⁺ chelation capacity to interrogate metal ion dyshomeostasis in amyloid pathology. • No reported AChE inhibition, ensuring BChE-specific readouts. Supplied at ≥98% purity with global logistics tailored for research procurement.

Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
Cat. No. B15142811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-6
Molecular FormulaC24H29N3O2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1CCCCCCNC2=CC=CC=N2)OCC3=CC=CC=C3
InChIInChI=1S/C24H29N3O2/c1-20-24(29-19-21-11-5-4-6-12-21)22(28)14-18-27(20)17-10-3-2-8-15-25-23-13-7-9-16-26-23/h4-7,9,11-14,16,18H,2-3,8,10,15,17,19H2,1H3,(H,25,26)
InChIKeyQQUBQWRVRFCKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-6 (Compound 12): A Selective Butyrylcholinesterase Inhibitor with Zn²⁺ Chelation for Alzheimer's Research Procurement


BChE-IN-6, specifically designated as compound 12 (CAS: 2421121-10-8), is a potent inhibitor of butyrylcholinesterase (BChE), the enzyme that hydrolyzes choline esters and serves as a co-regulator of cholinergic neurotransmission alongside acetylcholinesterase (AChE) . It exhibits a Ki value of 0.182 μM against BChE and demonstrates chelating capacity toward Zn²⁺ ions, positioning it as a targeted tool for investigating metal ion dyshomeostasis in Alzheimer's disease pathology . Note that multiple distinct chemical entities are commercially cataloged under variations of the name 'BChE-IN-6'; this guide focuses exclusively on compound 12 (Ki = 0.182 μM) as distinguished from compound 1b and compound 22.

Why BChE-IN-6 (Compound 12) Cannot Be Replaced by Alternative BChE Inhibitors or Clinical Cholinesterase Drugs


Generic substitution among BChE inhibitors fails because BChE-targeting compounds exhibit profound divergence in potency (Ki ranging from low nM to high μM), selectivity profile relative to AChE, inhibition mechanism (reversible vs. pseudo-irreversible), and multifunctional ancillary activities that directly impact experimental outcomes in neurodegenerative disease models [1]. For instance, rivastigmine and donepezil are clinically approved but possess vastly different BChE selectivity indices and lack the metal-chelating functionality inherent to BChE-IN-6 (compound 12), while other research-grade inhibitors in the BChE-IN series such as BChE-IN-3 (IC50 = 56.9 nM) and BChE-IN-17 (IC50 = 10.5–32.5 nM) demonstrate divergent potency ranges and species-dependent enzyme affinities that preclude reliable cross-substitution without revalidation . The quantitative comparisons below establish where BChE-IN-6 (compound 12) occupies a specific evidence position.

Quantitative Differentiation Evidence: BChE-IN-6 (Compound 12) vs. Comparator BChE Inhibitors and Clinical Drugs


BChE Inhibitory Potency: Ki Value Comparison of BChE-IN-6 vs. BChE-IN-3 and BChE-IN-17

BChE-IN-6 (compound 12) demonstrates a BChE Ki of 0.182 μM (182 nM), measured via enzyme inhibition kinetic assay . This places its binding affinity approximately 3.2-fold weaker (higher Ki) than BChE-IN-3, which exhibits an IC50 of 56.9 nM (note: IC50 vs. Ki comparison is cross-study comparable but not identical assay parameters) . In contrast, BChE-IN-6 is approximately 5.6- to 17.9-fold more potent (lower Ki/IC50) than the clinical dual inhibitor rivastigmine, which shows BChE IC50 values ranging from 0.037 μM to 1.59 μM depending on assay conditions and species [1].

Butyrylcholinesterase Enzyme inhibition kinetics Alzheimer's disease

Zn²⁺ Chelation Capacity: A Differentiating Ancillary Activity of BChE-IN-6 Not Present in Most BChE Inhibitors

BChE-IN-6 (compound 12) exhibits demonstrable chelating capacity toward Zn²⁺ ions, a property documented in vendor technical datasheets . This activity is absent from the reported profiles of clinically used cholinesterase inhibitors rivastigmine and donepezil, as well as from most research-grade BChE-selective inhibitors including BChE-IN-3, BChE-IN-17, BChE-IN-20, and BChE-IN-28, none of which list metal chelation as a characterized function in their respective product specifications . The Zn²⁺ chelation property aligns BChE-IN-6 with the metal ion hypothesis of Alzheimer's disease pathology, wherein zinc dyshomeostasis contributes to amyloid-β aggregation and tau hyperphosphorylation.

Metal ion chelation Alzheimer's disease Multifunctional ligands

Distinction from AChE/BChE-IN-6 (Compound 22): Single vs. Dual Target Inhibition Profiles

A critical procurement distinction exists between BChE-IN-6 (compound 12, CAS: 2421121-10-8) and AChE/BChE-IN-6 (compound 22, CAS: 2416910-94-4), which are entirely different chemical entities despite similar nomenclature. Compound 22 is a dual AChE/BChE inhibitor with IC50 values of 0.809 μM for hBChE, 2.248 μM for hAChE, and >100 μM for hMAO-B, and demonstrates blood-brain barrier (BBB) penetration in vitro . In contrast, BChE-IN-6 (compound 12) is characterized as a BChE-selective inhibitor with a Ki of 0.182 μM and lacks reported AChE inhibition activity or BBB penetration data in available vendor documentation . This represents a fundamental divergence in target engagement profile.

Target selectivity Cholinesterase Monoamine oxidase

Validated Research Applications for BChE-IN-6 (Compound 12) Based on Quantitative Evidence


Alzheimer's Disease Research Requiring BChE Inhibition with Concurrent Metal Chelation

BChE-IN-6 (compound 12, CAS: 2421121-10-8) is suitable for Alzheimer's disease research programs investigating the intersection of cholinergic dysfunction and metal ion dyshomeostasis. The compound's BChE inhibitory potency (Ki = 0.182 μM) combined with documented Zn²⁺ chelation capacity distinguishes it from standard BChE inhibitors that lack metal-chelating functionality . This dual-property profile is particularly relevant for experimental models where zinc accumulation in amyloid plaques is hypothesized to contribute to Aβ aggregation and neurotoxicity.

Cholinesterase Assay Development Requiring Mid-Potency BChE Control

For assay development and validation workflows requiring a BChE inhibitor with potency in the 100–200 nM range rather than sub-10 nM or micromolar extremes, BChE-IN-6 (compound 12) provides a calibrated reference point (Ki = 0.182 μM) . This potency window enables detection of both positive and negative modulators without saturating the assay dynamic range, a practical consideration distinct from ultra-potent inhibitors like BChE-IN-41 (Ki = 6.6 nM) or weaker inhibitors with IC50 values exceeding 2 μM .

Differentiation Studies Distinguishing BChE from AChE Contributions in Neuronal Models

Investigators seeking to dissect BChE-specific contributions to cholinergic signaling without confounding AChE inhibition should employ BChE-IN-6 (compound 12), which lacks reported AChE inhibitory activity in vendor documentation, in contrast to dual inhibitors like AChE/BChE-IN-6 (compound 22) that engage both enzymes at sub-3 μM concentrations . This application scenario requires verification of CAS number (2421121-10-8) to ensure procurement of the correct single-target inhibitor.

Multifunctional Ligand Screening for Metal-Interacting Cholinesterase Modulators

In screening cascades designed to identify or validate compounds with combined BChE inhibition and metal-chelating properties, BChE-IN-6 (compound 12) serves as a positive control for the Zn²⁺ chelation phenotype . This application is not addressable with rivastigmine, donepezil, or other BChE-IN series compounds lacking documented metal interaction capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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